4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Description
Properties
IUPAC Name |
4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-5-15(13(18)19-14(2,3)4)11-8-6-10(7-9-11)12(16)17/h6-9H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHATJSFYCOEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid, also known by its CAS number 228110-66-5, is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on various cellular pathways, its potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₉N₁O₄
- Molecular Weight : 231.29 g/mol
- LogP : 2.0588 (indicating moderate lipophilicity)
Biological Activity Overview
Research indicates that benzoic acid derivatives, including this compound, may influence several biological pathways:
- Protein Degradation Systems : Studies have shown that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells. These pathways are critical for cellular homeostasis and protein turnover .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes such as neurolysin and angiotensin-converting enzyme (ACE). These enzymes are important in various physiological processes, including blood pressure regulation and neuropeptide metabolism .
- Cytotoxicity and Antiproliferative Effects : Initial evaluations suggest that this compound exhibits low cytotoxicity in various cancer cell lines, indicating a favorable safety profile for potential therapeutic applications .
Study 1: Enhancing Proteostasis
A significant study evaluated the effects of benzoic acid derivatives on proteostasis mechanisms. The results indicated that compounds similar to this compound could significantly activate cathepsins B and L, leading to enhanced proteasomal activity in human foreskin fibroblasts. The findings suggested that such compounds might serve as modulators of protein degradation systems, potentially aiding in age-related decline in these pathways .
Study 2: Enzyme Inhibition
Further research focused on the inhibition of neurolysin and ACE by benzoic acid derivatives. The study highlighted that compounds with similar structures to this compound showed promising inhibitory activity against these enzymes, which could be beneficial in treating conditions like hypertension and certain neurodegenerative diseases .
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Proteasome Activation | Enhanced activity observed in fibroblasts; potential anti-aging benefits. |
| Enzyme Inhibition | Significant inhibition of neurolysin and ACE; implications for therapeutic use. |
| Cytotoxicity | Low cytotoxicity across various cancer cell lines; safe for further testing. |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
A detailed comparison of structural and functional attributes is provided below:
Reactivity and Stability
- Boc Protection : The target compound shares acid-labile deprotection behavior with the Boc-protected analogue in , but its ethyl substituent may slightly alter hydrolysis kinetics compared to tert-butyl derivatives .
- Ester vs. Carboxylic Acid : The ethyl ester in is more lipophilic and hydrolytically stable than the carboxylic acid in the target compound, which is ionizable at physiological pH.
- Conjugated Systems : Unlike the α,β-unsaturated system in , the target compound lacks electrophilic sites for nucleophilic addition, limiting its utility in cyclization reactions.
Research Findings and Trends
- Synthetic Utility : The target compound’s Boc group enables efficient amine protection in multistep syntheses, as demonstrated in glycosylation protocols ().
- Comparative Stability : Under acidic conditions (e.g., 1M HCl), the Boc group cleaves faster than the pivaloyl group () but slower than acetylated amines ().
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid, and how are reaction conditions optimized for yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:
- Coupling Reactions : Ethyl and tert-butoxycarbonyl (Boc) groups are introduced via carbamate-forming reactions using reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) .
- Purification : Column chromatography or recrystallization is employed to isolate intermediates. Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding .
- Optimization : Temperature control (e.g., 0–25°C for Boc protection) and stoichiometric ratios (1:1.2 substrate-to-reagent) minimize side reactions. Catalytic hydrogenation (Pd/C, H₂) may reduce nitro intermediates to amines .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the tert-butyl group in the Boc moiety appears as a singlet at δ ~1.4 ppm in ¹H NMR, while carbonyl carbons resonate at δ ~155–160 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). Discrepancies between theoretical and observed masses may indicate incomplete deprotection or side reactions .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of ethyl and Boc groups to the benzoic acid scaffold?
- Methodological Answer :
- Reagent Selection : Use Boc-protected ethylamine derivatives with activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates. Adding catalytic DMAP (4-dimethylaminopyridine) accelerates acylation .
- Side Reaction Mitigation : Monitor pH to prevent premature deprotection of the Boc group. For example, maintain neutral conditions during coupling to avoid acid-induced cleavage .
Q. What analytical strategies resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Tools like ACD/Labs or Gaussian software simulate spectra to identify mismatches .
- Isotopic Labeling : Use ¹³C-labeled precursors to track specific carbons and validate resonance assignments in complex spectra .
- Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to reconcile discrepancies arising from dynamic effects (e.g., rotational isomerism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
